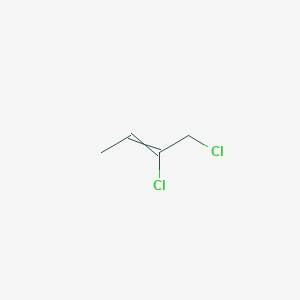
1,2-Dichloro-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-2-butene is an organic compound with the molecular formula C4H6Cl2. It is a colorless liquid that is used primarily in organic synthesis. The compound is characterized by the presence of two chlorine atoms attached to the second carbon of a butene chain, making it a dichlorinated derivative of butene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-butene can be synthesized through the addition of chlorine to 2-butyne. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a halogenation mechanism, where the chlorine atoms add across the triple bond of 2-butyne to form the dichlorinated product.
Industrial Production Methods
Industrial production of this compound often involves the hydrochlorination of 2-chloro-1,3-butadiene. This process is carried out in a vertical packed column reactor, where a mixture of 2-chloro-1,3-butadiene and hydrochloric acid solution of a catalyst is fed from the top, and gaseous hydrogen chloride is introduced from the bottom. The reaction is conducted at a controlled temperature and pressure to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The compound can participate in addition reactions with reagents such as hydrogen bromide, resulting in the formation of 1-bromo-2-chloro-2-butene.
Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or chlorinated aldehydes.
Common Reagents and Conditions
Hydroxide Ions: Used in substitution reactions to replace chlorine atoms with hydroxyl groups.
Hydrogen Bromide: Used in addition reactions to add bromine across the double bond.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Major Products
Alcohols: Formed through substitution reactions.
Bromo-chloro Butenes: Formed through addition reactions.
Epoxides and Aldehydes: Formed through oxidation reactions.
Applications De Recherche Scientifique
1,2-Dichloro-2-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of chlorinated polymers and copolymers.
Biological Studies: It serves as a model compound in studies of halogenated hydrocarbons and their biological effects.
Industrial Applications: Used in the manufacture of adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-2-butene involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the double bond in the butene chain allows for addition reactions with electrophiles. The compound can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
1,2-Dichloro-2-butene can be compared with other dichlorinated butenes such as 1,3-dichloro-2-butene and 1,4-dichloro-2-butene. While all these compounds share the presence of two chlorine atoms and a butene chain, their reactivity and applications differ due to the position of the chlorine atoms:
1,3-Dichloro-2-butene: Used as an intermediate in the synthesis of monomers and polymers. It has different reactivity due to the position of the chlorine atoms.
1,4-Dichloro-2-butene: Used in the production of chloroprene and other chemicals. It has unique reactivity and applications compared to this compound.
Propriétés
Numéro CAS |
13602-13-6 |
|---|---|
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3 |
Clé InChI |
VOGHDWQJCXXBMH-UHFFFAOYSA-N |
SMILES |
CC=C(CCl)Cl |
SMILES isomérique |
C/C=C(/CCl)\Cl |
SMILES canonique |
CC=C(CCl)Cl |
Key on ui other cas no. |
13602-13-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















